(Aspartato(2-))magnesium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
62-52-2 |
|---|---|
Molecular Formula |
C4H5MgNO4 |
Molecular Weight |
155.39 g/mol |
IUPAC Name |
magnesium 2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.Mg/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI Key |
NFFJLMKHRCXLJO-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |
Other CAS No. |
52101-01-6 1187-91-3 62-52-2 |
sequence |
D |
Origin of Product |
United States |
Synthetic Strategies and Preparation Methodologies for Magnesium Dl Aspartate
Conventional Aqueous-Phase Synthesis Routes
The classical approach to synthesizing Magnesium DL-aspartate involves its preparation in a water-based medium. This method relies on the reaction between a magnesium source and DL-aspartic acid, followed by isolation of the product from the solution.
Reaction Parameters and Stoichiometric Control
In a typical aqueous synthesis, a magnesium-containing compound is reacted with DL-aspartic acid in purified water. google.com Common magnesium sources include magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), and magnesium carbonate (MgCO₃). google.commdpi.com The reaction is governed by stoichiometric control, typically employing a 2:1 molar ratio of DL-aspartic acid to the magnesium source to form the desired salt. google.com
The reaction is often facilitated by heating. Temperatures may be elevated to between 70-80°C or brought to reflux for a period of one to three hours to ensure the reaction proceeds to completion. google.comgoogle.com This process results in the formation of a Magnesium DL-aspartate solution. google.com
Table 1: Typical Reaction Parameters for Aqueous-Phase Synthesis
| Parameter | Value/Condition | Source |
|---|---|---|
| Magnesium Source | Magnesium Oxide, Magnesium Hydroxide, Magnesium Carbonate | google.com |
| Acid | DL-Aspartic Acid | google.com |
| Molar Ratio (Acid:Mg) | 2:1 | google.com |
| Solvent | Water | google.com |
| Reaction Temperature | 70-80°C or Reflux | google.comgoogle.com |
| Reaction Time | 1-3 hours | google.com |
Crystallization Processes and Yield Optimization
Once the aqueous reaction is complete, the primary challenge is to efficiently isolate the solid Magnesium DL-aspartate. This is typically achieved through crystallization, which can be induced by concentrating the solution. google.com A common technique involves removing a significant portion of the water, often 50-80% or more, via heating or vacuum distillation. google.com This creates a supersaturated solution from which the product can crystallize upon cooling. google.com
To further enhance the yield and facilitate precipitation, a non-aqueous, water-miscible solvent such as ethanol (B145695) may be added to the concentrated aqueous solution. google.comresearchgate.net The dramatic change in solvent polarity reduces the solubility of the magnesium salt, causing it to precipitate out of the solution. google.com The resulting solid can then be collected through filtration or centrifugation, followed by drying. google.com These methods have been reported to produce high yields, potentially exceeding 90%. google.com
Influence of pH on Product Purity and Form
Control of pH is a critical parameter in the aqueous synthesis of magnesium aspartate, directly impacting the purity and final form of the product. The reaction is typically adjusted to a pH range of 5.5 to 7.5. google.comgoogle.com This range is optimal for the formation of the desired salt.
Deviations from this pH range can be detrimental. Specifically, acidic conditions have been shown to increase the presence of enantiomeric impurities. researchgate.netnih.gov While these studies focused on the L-isomer, the principle holds that maintaining the correct pH is crucial for preventing racemization and ensuring the chemical integrity of the final product. nih.gov The pH can be adjusted using either the magnesium source (if basic) or aspartic acid itself. google.com
Solid-Phase Synthesis Approaches at Ambient Temperatures
A more modern and efficient alternative to aqueous routes is the solid-phase synthesis of Magnesium DL-aspartate. This method significantly reduces water consumption and energy usage by largely eliminating the need for a solvent and subsequent high-energy drying processes. google.com
Mechanism of Solid-State Reactivity
Solid-phase synthesis involves the direct reaction of powdered reactants at room temperature. google.com The process begins by uniformly mixing DL-aspartic acid powder with a powdered magnesium source, such as magnesium oxide or magnesium hydroxide, in a 2:1 molar ratio. google.com
The reaction is initiated through a process of wet granulation. A small quantity of distilled water, typically 10% to 20% of the total weight of the powders, is slowly added to the mixture. google.com This limited amount of water is not enough to dissolve the reactants but acts as a medium to facilitate ionic contact and initiate a rapid reaction between the solid particles, generating Magnesium DL-aspartate directly in the solid state. google.com
Granulation and Drying Techniques for Enhanced Efficiency
Following the addition of water, the material is granulated, a process that can be achieved by simple stirring for smaller batches or through the use of industrial equipment like a granulator or tablet press for larger-scale production. google.com This step ensures homogeneity and prepares the material for drying.
A key advantage of this method is the simplified drying process. The granulated material can be efficiently dried using convection drying at moderate temperatures, typically between 60°C and 80°C. google.com This avoids the energy-intensive steps of concentration, crystallization, and vacuum or spray drying associated with aqueous methods, thereby improving production efficiency and reducing costs. google.com The final product is obtained as granules, which can be pulverized if a powder is desired. google.com
Table 2: Example Parameters for Solid-Phase Synthesis and Drying
| DL-Aspartic Acid (mol) | Magnesium Source (mol) | Water Added | Drying Temp. (°C) | Drying Time (h) | Source |
|---|---|---|---|---|---|
| 2 | MgO (1) | 40.0 mL | 60 | 5 | google.com |
| 400 | MgO (200) | 11.0 L | 80 | 3 | google.com |
| 2 | Mg(OH)₂ (1) | 35.0 mL | 60 | 5 | google.com |
Comparative Analysis of Energy Consumption and Production Efficiency
| Method | Energy Consumption | Production Efficiency | Key Process Steps |
| Solution-Based Synthesis (without solvent precipitation) | High | Moderate | Dissolution, reaction, concentration, crystallization, filtration, drying |
| Solution-Based Synthesis (with solvent precipitation) | Moderate to High | High (yields can exceed 90-95%) google.com | Dissolution, reaction, partial moisture removal, precipitation with non-aqueous solvent, centrifugation/filtration, drying google.com |
| Room-Temperature Solid-Phase Synthesis | Low | High | Mixing, wet granulation, convection drying google.com |
The solution-based methods, particularly those requiring concentration and crystallization, are generally more energy-intensive due to the heating and cooling cycles involved. google.com The use of organic solvents for precipitation can increase yields significantly, with some processes reporting yields of over 90% and even as high as 95%. google.com However, this introduces the need for solvent recovery systems, adding to the process complexity. google.com
Exploration of Alternative Magnesium Precursors (e.g., Magnesium Oxide, Hydroxide, Carbonate, Bicarbonate)
Magnesium Oxide (MgO): A commonly used precursor in both solution-based and solid-phase synthesis. google.com It reacts with aspartic acid to form Magnesium DL-aspartate and water.
Magnesium Hydroxide (Mg(OH)₂): Another viable precursor for both synthesis methods. google.com Its reaction with aspartic acid also yields the desired product and water.
Magnesium Carbonate (MgCO₃): This precursor is often used in aqueous solution methods. google.com The reaction with aspartic acid releases carbon dioxide gas, which requires appropriate handling.
Magnesium Bicarbonate (Mg(HCO₃)₂): This precursor exists only in aqueous solutions and is formed by the reaction of magnesium hydroxide with carbon dioxide. wikipedia.org Its use in the synthesis of Magnesium DL-aspartate is less direct and would likely involve its in-situ formation or use in a solution-based reaction. wikipedia.org The decomposition of magnesium bicarbonate can also serve as a source of magnesium oxide. mdpi.com
| Precursor | Formula | Synthesis Method Compatibility | By-products |
| Magnesium Oxide | MgO | Solution-based, Solid-phase google.com | Water |
| Magnesium Hydroxide | Mg(OH)₂ | Solution-based, Solid-phase google.com | Water |
| Magnesium Carbonate | MgCO₃ | Solution-based google.com | Water, Carbon Dioxide |
| Magnesium Bicarbonate | Mg(HCO₃)₂ | Solution-based wikipedia.org | Water, Carbon Dioxide (upon decomposition) wikipedia.org |
Scale-Up Considerations and Industrial Synthesis Adaptations
Transitioning the synthesis of Magnesium DL-aspartate from a laboratory to an industrial scale introduces several critical considerations.
For solution-based methods , the primary challenges include managing large volumes of solvents, efficient heat transfer for concentration and crystallization steps, and effective filtration and drying of the final product. google.com Industrial-scale reactors, crystallizers, and centrifuges are necessary. The recovery and recycling of organic solvents, if used, are crucial for economic and environmental reasons. google.com
The solid-phase synthesis method is particularly well-suited for industrial adaptation due to its simplified process. Industrial-scale mixers and granulators, such as tablet presses, can be employed for the wet granulation step. google.com Convection ovens or other industrial dryers are used for the final drying stage. google.com The elimination of large solvent volumes reduces the footprint and complexity of the manufacturing plant. google.com
A patented method for preparing magnesium aspartate highlights a process where after the initial reaction in water, a significant portion of the moisture is removed before adding a non-aqueous solvent to precipitate the solid product. google.com This approach claims to increase the yield from below 70% to over 90-95% and significantly reduces the amount of non-aqueous solvent needed, thereby improving production efficiency and quality. google.com
Impurities and Purification Techniques in Magnesium DL-Aspartate Synthesis
The purity of the final Magnesium DL-aspartate product is paramount, especially for its intended use in supplements. Potential impurities can arise from the starting materials or as by-products of the synthesis process.
Common impurities may include unreacted DL-aspartic acid, the magnesium precursor, and any by-products from the reaction. In solution-based synthesis using organic solvents, residual solvents can be a concern. google.com
Purification techniques are therefore essential to achieve the desired product quality.
Recrystallization: This is a standard method for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the purified product to crystallize out, leaving impurities in the solution.
Washing: The filtered product is often washed with a solvent in which the product is sparingly soluble but the impurities are soluble. For instance, ethanol is used to wash the precipitated magnesium aspartate. journalssystem.com
Chromatographic Methods: Techniques like ion-exchange chromatography can be employed to remove ionic impurities. High-performance liquid chromatography (HPLC) can be used for both analysis and purification.
Decolorization: If the reaction solution has color impurities, it can be treated with activated carbon to decolorize it before crystallization. google.com
Drying: Proper drying under vacuum or at controlled temperatures is crucial to remove residual water and any volatile organic solvents. google.comgoogle.com
For pharmaceutical-grade applications, it is also necessary to assess for endotoxin (B1171834) levels.
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone in the analysis of Magnesium DL-aspartate, offering non-destructive methods to probe its molecular structure and confirm its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the atomic structure of a molecule. ¹H NMR, in particular, is instrumental in studying the interactions between the magnesium ion and the aspartate ligand. The chemical shifts of the protons in the aspartate molecule can be influenced by the coordination with the magnesium ion. researchgate.netnih.gov In a solution of aspartic acid, the protons on the alpha-carbon (α-CH) and beta-carbon (β-CH₂) exhibit characteristic chemical shifts. Upon chelation with a metal ion like magnesium, these shifts can change, providing evidence of the ligand-metal interaction. researchgate.net For instance, studies on similar metal-amino acid complexes have shown that changes in the chemical environment upon metal binding lead to variations in the observed proton signals. nih.gov
| Proton | Typical Chemical Shift (δ) for Aspartic Acid | Notes |
| α-CH | ~3.9 ppm | Shift can be influenced by pH and metal coordination. |
| β-CH₂ | ~2.8 ppm | Methylene protons can appear as a multiplet. |
Note: Specific chemical shifts for Magnesium DL-aspartate can vary based on solvent, concentration, and pH.
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in Magnesium DL-aspartate by measuring the absorption of infrared radiation. nih.gov The key functional groups in aspartate are the carboxylate groups (-COO⁻) and the amine group (-NH₂). The coordination of the magnesium ion to the carboxylate groups leads to characteristic shifts in their vibrational frequencies compared to free aspartic acid. nih.gov For example, the asymmetric stretching vibration of the C=O in the carboxyl group is particularly sensitive to metal ion coordination. researchgate.net Studies on magnesium aspartate nanomaterials have identified absorption peaks corresponding to carboxylic acids and the Mg-O bond. researchgate.net
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Notes |
| N-H stretching (amine) | 3200-3500 | Broad peak indicating the amine group. |
| C=O stretching (asymmetric, carboxylate) | ~1620 | Shifted from ~1750 cm⁻¹ in protonated carboxylic acid, indicating ionic character and metal coordination. |
| C=O stretching (symmetric, carboxylate) | ~1400 | Indicates the deprotonated carboxylate group. nih.gov |
| Mg-O stretching | 600-900 | Lower frequency bands can be indicative of the metal-oxygen bond. researchgate.net |
Source: Data compiled from various spectroscopic studies of metal-amino acid complexes. nih.govresearchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for generating a unique molecular "fingerprint" of a compound. nih.gov This technique measures the inelastic scattering of monochromatic light. The Raman spectrum of Magnesium DL-aspartate shows characteristic peaks corresponding to the vibrational modes of the molecule. researchgate.net Comparisons between the Raman spectra of free aspartic acid and magnesium aspartate can reveal changes in molecular vibrations upon salt formation, further confirming the structure of the complex. researchgate.net
| Vibrational Mode | Characteristic Raman Shift (cm⁻¹) |
| C-H stretching | 2900-3100 |
| C=O stretching (carboxylate) | ~1410 |
| C-N stretching | ~1130 |
| Mg-O vibrations | 500-600 |
Note: Raman shifts are approximate and can be influenced by the sample's physical state. researchgate.netresearchgate.net
Chromatographic Separations and Mass Spectrometry
Chromatographic methods are essential for separating Magnesium DL-aspartate from other substances and for resolving its constituent enantiomers, D-aspartate and L-aspartate.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of Magnesium DL-aspartate. researchgate.netnih.gov Reversed-phase HPLC can be used to determine the purity of the compound. Furthermore, chiral HPLC methods are specifically developed to separate the D- and L-enantiomers of aspartic acid. nih.govnih.gov These methods often employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their quantification. sigmaaldrich.com For instance, a method using a chiral stationary phase column can resolve a mixture of D- and L-aspartic acid. nih.gov
Gas Chromatography (GC) is another powerful technique for assessing the enantiomeric purity of the aspartate component in Magnesium DL-aspartate. researchgate.net Since amino acids are not naturally volatile, a derivatization step is required to convert them into more volatile compounds before GC analysis. nih.gov Chiral capillary columns are then used to separate these derivatized enantiomers. This method is highly sensitive and allows for the detection and quantification of even small amounts of one enantiomer in the presence of a large excess of the other, which is crucial for quality control in pharmaceutical applications. researchgate.netnih.gov For example, studies have demonstrated the use of GC to determine the D-aspartic acid content in samples of Magnesium L-aspartate. researchgate.netnih.gov
| Parameter | Typical Condition |
| Column | Chiral capillary column (e.g., Chirasil-Val) |
| Derivatization Agent | Pentafluoropropyl chloroformate or similar |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Result | Separation of D- and L-aspartate derivatives with distinct retention times. |
Source: General methodology for chiral GC analysis of amino acids. researchgate.net
Capillary Electrophoresis (CE) for Chiral Resolution
Capillary Electrophoresis (CE) is a powerful and efficient analytical technique for the separation of charged species, and it is particularly well-suited for the chiral resolution of amino acids and their derivatives, such as the aspartate enantiomers in Magnesium DL-aspartate. The principle of chiral separation in CE relies on the differential interaction of the enantiomers with a chiral selector that is added to the background electrolyte.
Several chiral selectors can be employed for the resolution of D- and L-aspartic acid. These include cyclodextrins, macrocyclic antibiotics, chiral crown ethers, and ligand-exchange complexes. chemistryguru.com.sg For instance, a chiral capillary zone electrophoresis method has been developed and validated for the evaluation of the enantiomeric purity of magnesium-L-aspartate dihydrate. researchgate.netwikipedia.org This method utilized (2-hydroxypropyl)-β-cyclodextrin as the chiral selector coupled with laser-induced fluorescence detection to achieve sensitive and accurate quantification of the D-enantiomer. researchgate.netwikipedia.org
The optimization of separation is a critical aspect of method development in chiral CE. Key parameters that are systematically varied to achieve baseline resolution of the enantiomeric peaks include the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature. Organic modifiers, such as methanol (B129727) or acetonitrile, can also be added to the buffer to enhance chiral recognition. akjournals.com
A study on the chiral separation of aspartic acid enantiomers demonstrated successful resolution using human serum albumin and sodium cholate (B1235396) as dual selectors. akjournals.com Under optimal conditions, the analytes were separated in a short analysis time of 10.5 minutes, with high reproducibility in migration time and peak area. akjournals.com The concentration of the D-enantiomer of aspartic acid in samples of magnesium-L-aspartate dihydrate has been found to range from 0.03% to 0.12%. researchgate.net
Interactive Data Table: Parameters for Chiral CE Separation of Aspartic Acid Enantiomers
| Parameter | Condition | Reference |
| Chiral Selector | (2-hydroxypropyl)-β-cyclodextrin | researchgate.netwikipedia.org |
| Detection | Laser-Induced Fluorescence (LIF) | researchgate.netwikipedia.org |
| Dual Selectors | Human Serum Albumin and Sodium Cholate | akjournals.com |
| Analysis Time | 10.5 minutes | akjournals.com |
| RSD Migration Time | < 0.12% | akjournals.com |
| RSD Peak Area | < 2.8% | akjournals.com |
Integration with Mass Spectrometry for Molecular Identification
The coupling of separation techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification of chemical compounds. Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for the analysis of polar and thermally labile molecules like amino acid chelates, as it allows for the generation of gas-phase ions from a liquid solution with minimal fragmentation. youtube.comias.ac.inresearchgate.net
In the context of Magnesium DL-aspartate, ESI-MS can be used to confirm the molecular weight of the complex. The sample, dissolved in a suitable solvent, is introduced into the ESI source, where a high voltage is applied to the liquid, creating a fine spray of charged droplets. youtube.com As the solvent evaporates from the droplets, the charge density on the surface increases, leading to the formation of gas-phase ions of the analyte. youtube.comias.ac.in
The resulting mass spectrum would be expected to show a peak corresponding to the mass-to-charge ratio (m/z) of the intact Magnesium DL-aspartate molecule or its characteristic fragments. In positive ion mode, protonated molecules or adducts with other cations (e.g., sodium) may be observed. In negative ion mode, deprotonated molecules are typically detected. researchgate.net The high-resolution mass spectrometry (HRMS) capabilities of modern instruments allow for the determination of the elemental composition of the detected ions with high accuracy, further confirming the identity of Magnesium DL-aspartate.
While specific ESI-MS studies on Magnesium DL-aspartate are not extensively reported in the literature, the principles of the technique are well-established for related compounds. For instance, ESI-MS has been used to characterize a glycylglycine (B550881) chelate of magnesium, where the mass spectrum showed a peak corresponding to the [Mg(G2)+H+]+ ion, confirming the formation of the chelate. nih.gov
Elemental Analysis for Stoichiometric Determination
Elemental analysis is a fundamental technique for determining the elemental composition of a compound, which is essential for verifying its stoichiometry. For Magnesium DL-aspartate, elemental analysis is used to quantify the mass percentages of carbon, hydrogen, nitrogen, and magnesium. The experimentally determined percentages are then compared with the theoretical values calculated from the chemical formula to confirm the compound's purity and composition.
Various methods can be employed for elemental analysis. Combustion analysis is a classic method for determining the percentages of carbon, hydrogen, and nitrogen. In this technique, a sample is combusted in an excess of oxygen, and the resulting combustion products (CO2, H2O, and N2) are collected and quantified.
For the determination of the magnesium content, Inductively Coupled Plasma (ICP) analysis is a highly sensitive and accurate technique. nih.gov In ICP, the sample is introduced into a high-temperature plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample. ICP analysis has been successfully used to determine the magnesium to nitrogen ratio in magnesium chelates, providing crucial information for stoichiometric determination. nih.gov
A study on the synthesis and quantitative analysis of magnesium aspartate established the composition of the obtained product by determining the content of magnesium ions, aspartic acid anions, and water using chemical and physicochemical techniques, which included elemental analysis. tno.nl
Interactive Data Table: Theoretical vs. Experimental Elemental Composition of a Magnesium Chelate
| Element | Theoretical % | Experimental % | Reference |
| Carbon | 29.00 | 29.22 | researchgate.net |
| Hydrogen | 5.68 | 6.22 | researchgate.net |
| Nitrogen | 16.90 | 16.03 | researchgate.net |
| Magnesium | 8.66 | 8.78 | nih.gov |
Thermoanalytical Techniques (e.g., Thermal Decomposition Studies)
Thermoanalytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical changes that a substance undergoes as a function of temperature. These methods provide valuable information about the thermal stability, dehydration, and decomposition of Magnesium DL-aspartate.
A study on the thermal decomposition of several magnesium salts, including magnesium hydrogen aspartate, utilized TGA, Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA). akjournals.com The results indicated that the thermal decomposition of these salts typically occurs in two main stages. The first stage corresponds to dehydration, which is clearly observed on the thermoanalytical curves. akjournals.com For magnesium hydrogen aspartate tetrahydrate, the dehydration process occurs in one stage.
The subsequent stages of decomposition involve the breakdown of the organic aspartate ligand. The temperature at which these decomposition events occur provides insight into the thermal stability of the compound. The final residue of the thermal decomposition of magnesium salts of organic acids in an air atmosphere is typically magnesium oxide.
DSC measurements provide information about the heat flow associated with thermal events. Endothermic peaks in a DSC scan correspond to processes that absorb heat, such as melting and dehydration, while exothermic peaks indicate heat-releasing processes, such as crystallization and some decomposition reactions. For magnesium hydrogen aspartate, an endothermic DSC peak is observed corresponding to the dehydration process.
Interactive Data Table: Thermal Decomposition Stages of Magnesium Hydrogen Aspartate
| Stage | Process | Technique | Observation | Reference |
| 1 | Dehydration | TGA/DTG/DTA | One-stage water loss | akjournals.com |
| 2 | Decomposition | TGA/DTG/DTA | Breakdown of the organic ligand | akjournals.com |
Application of Magnesium-Sensitive Electrodes for Ionized Magnesium Detection
Magnesium-sensitive electrodes, also known as ion-selective electrodes (ISEs), are electrochemical sensors used for the direct measurement of the activity or concentration of free (ionized) magnesium (Mg2+) in a solution. This is particularly important as ionized magnesium is the physiologically active form of the element.
A magnesium ISE typically consists of an ion-selective membrane, an internal reference electrode, and an internal filling solution. The membrane contains a neutral carrier or an ionophore that selectively binds to Mg2+ ions. When the electrode is immersed in a sample containing Mg2+ ions, a potential difference develops across the membrane that is proportional to the logarithm of the Mg2+ ion activity in the sample, as described by the Nernst equation.
These electrodes are used in a variety of applications, including clinical analysis of blood, serum, and plasma, as well as in environmental monitoring for the determination of water hardness. The selectivity of the electrode for magnesium over other cations, particularly calcium, is a critical performance characteristic.
The pH of the sample can influence the measurement of ionized magnesium, as changes in pH can affect the binding of magnesium to proteins and other ligands. Therefore, it is often necessary to control or correct for the pH of the sample during measurement. The normal range for ionized magnesium in human blood is typically between 0.46 and 0.60 mmol/L.
Interactive Data Table: Characteristics of Magnesium-Sensitive Electrodes
| Characteristic | Description | Reference |
| Principle | Potentiometric measurement based on selective Mg2+ binding | |
| Key Component | Ion-selective membrane with a magnesium ionophore | |
| Applications | Clinical analysis, water hardness determination | |
| Interfering Ion | Calcium (Ca2+) | |
| Influencing Factor | pH of the sample |
Coordination Chemistry and Molecular Interactions of Magnesium Dl Aspartate
Ligand-Metal Complex Formation and Stability Constants
The formation of a stable complex between a metal ion and a ligand is a key concept in coordination chemistry. In the case of magnesium DL-aspartate, the aspartate molecule acts as a ligand, donating electron pairs to the magnesium ion to form coordinate bonds.
The stability of the magnesium-aspartate complex is governed by fundamental thermodynamic principles. The formation of the complex is a result of a delicate balance between enthalpic and entropic factors. mdpi.comnih.gov The change in Gibbs free energy (ΔG) for the complexation reaction determines its spontaneity and stability. A negative ΔG, indicating a spontaneous process, is driven by changes in enthalpy (ΔH), related to bond formation, and entropy (ΔS), related to the change in disorder of the system.
The chelate effect is a significant driving force for the formation of the magnesium-aspartate complex. When the multidentate aspartate ligand binds to the magnesium ion, it displaces several water molecules from the magnesium's coordination sphere. This release of solvent molecules results in a significant increase in the entropy of the system, making the chelate complex more stable than a complex formed with a similar monodentate ligand.
Several factors contribute to the stability of the magnesium DL-aspartate chelate:
Ring Size: When a ligand binds to a metal ion at two or more points, it forms a chelate ring. The stability of the complex is influenced by the size of these rings, with five- and six-membered rings being the most stable due to minimal ring strain. Aspartate can form such stable rings with magnesium.
Number of Chelate Rings: The stability of a complex generally increases with the number of chelate rings formed. Aspartic acid, being a potentially tridentate ligand, can form two chelate rings with a magnesium ion, which significantly enhances the stability of the resulting complex.
Ligand Basicity: The basicity of the donor atoms on the ligand plays a crucial role. More basic ligands form more stable complexes. The carboxylate and amino groups of aspartate are the donor sites, and their basicity influences the strength of their interaction with the magnesium ion.
The properties of the magnesium ion itself are critical to the stability of the complex:
Ionic Radius and Charge: Magnesium is a divalent cation (Mg²⁺) with a relatively small ionic radius. nih.gov This results in a high charge density, leading to strong electrostatic attraction with the negatively charged carboxylate groups of the aspartate ligand, thereby contributing to the stability of the complex.
Electronic Structure: As a main group element, magnesium has a noble gas electronic configuration and its bonding is primarily electrostatic. It acts as a "hard" acid, preferentially binding to "hard" donor atoms like the oxygen of the carboxylate groups and the nitrogen of the amino group in aspartate. mdpi.com
Mechanisms of Aspartate Binding to Magnesium Ions
Aspartic acid is a versatile ligand capable of binding to magnesium in several ways, depending on the conditions. mdpi.comnih.gov It possesses three potential coordination sites: the two carboxylate groups (α and β) and the α-amino group. wbcil.com
The coordination of aspartate to magnesium can occur through different modes:
Monodentate: The aspartate ligand binds to the magnesium ion through only one of its carboxylate groups.
Bidentate: The ligand binds through two donor atoms. This can happen in a "glycinate-like" manner, involving the α-amino and α-carboxylate groups to form a five-membered ring, or through both carboxylate groups, which would form a less stable seven-membered ring. mdpi.com
Tridentate: All three donor groups (both carboxylates and the amino group) coordinate to the magnesium ion, forming a highly stable complex with two chelate rings. mdpi.comnih.gov
In the solid state, magnesium aspartate can form a coordination polymer where the aspartate ligands bridge multiple magnesium centers. The magnesium ion typically exhibits a six-coordinate octahedral geometry, with water molecules often completing the coordination sphere. mdpi.comtum.de For instance, in the crystal structure of racemic magnesium bis(hydrogen aspartate) tetrahydrate, the magnesium is in an octahedral environment with four water molecules in the equatorial plane and two β-carboxylate oxygen atoms in the axial positions. tum.de
The interaction between magnesium and aspartate is highly dependent on the pH of the solution. mdpi.comnih.gov This is because the protonation state of the aspartate molecule changes with pH, which in turn affects the availability of its donor groups for coordination.
Low pH: At very low pH, all functional groups are protonated, and the aspartate molecule has a net positive charge, making it a poor ligand for the positively charged magnesium ion.
Intermediate pH: As the pH increases, the carboxyl groups deprotonate, becoming available for coordination. In this range, bidentate coordination involving the two carboxylate groups is possible.
High pH: At strongly alkaline conditions (pH > 10), the amino group also deprotonates, and the aspartate acts as a tridentate ligand, forming the most stable complex with magnesium. mdpi.comnih.gov In this state, it coordinates via an N, O, O donor set. mdpi.comnih.gov
The varying coordination modes of the aspartate ligand at different pH values highlight the complexity and dynamic nature of its interaction with magnesium ions. mdpi.comnih.gov
| pH Range | Predominant Aspartic Acid Species | Available Donor Groups for Coordination |
| < 2.1 | H₃Asp⁺ | None |
| 2.1 - 3.9 | H₂Asp | α-carboxylate |
| 3.9 - 9.8 | HAsp⁻ | α- and β-carboxylates |
| > 9.8 | Asp²⁻ | α- and β-carboxylates, α-amino |
Theoretical and Computational Modeling of Magnesium-Aspartate Complexes
Theoretical and computational modeling provides powerful tools to investigate the structure, stability, and dynamic behavior of magnesium-aspartate complexes at an atomic level. These methods complement experimental studies by offering detailed insights into molecular interactions that are often difficult to observe directly.
Quantum Mechanical Calculations for Binding Energies
Quantum mechanics (QM) offers a foundational approach to understanding the energetics of chemical bonds and intermolecular forces within magnesium-aspartate complexes. By solving approximations of the Schrödinger equation, QM methods can accurately predict molecular structures, charge distributions, and, crucially, the binding energies that govern complex formation and stability.
Ab initio quantum-chemical methods have been employed to perform systematic theoretical studies of the molecular structure and bond characteristics of magnesium aspartates in an aqueous environment. researchgate.net These calculations involve optimizing the geometry of a "supermolecule," which includes the magnesium-aspartate salt and a defined number of water molecules (e.g., n = 20, 40, 60, 100), by minimizing the total energy of the system. researchgate.net This approach allows for the determination of key parameters such as total energy, charge distribution, bond lengths, and bond orders, providing a detailed picture of the complex's electronic structure. researchgate.net
Modern computational methods, such as the Protein-Ligand QM-VM2 (PLQM-VM2) approach, combine QM potentials with statistical mechanics to calculate binding free energies. acs.org While often applied to larger protein-ligand systems, the underlying principles are relevant for smaller complexes like magnesium aspartate. These methods can refine energies for different conformations, providing a more accurate thermodynamic profile than molecular mechanics (MM) alone. acs.orgnih.gov
Table 1: Parameters from Quantum-Chemical Modeling of a K⁺Mg²⁺(Asp⁻)₃ Complex in Aqueous Solution
| Parameter | Description |
|---|---|
| Total Energy (E) | The optimized total energy of the supermolecule complex. researchgate.net |
| Charge Distribution | The calculated electronic charge on individual atoms within the complex. researchgate.net |
| Bond Length | The equilibrium distance between bonded atoms (e.g., Mg-O). researchgate.net |
| Bond Order | A measure of the number of chemical bonds between two atoms. researchgate.net |
Molecular Dynamics Simulations of Complex Behavior in Solution
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For magnesium DL-aspartate, MD simulations provide critical insights into its dynamic behavior in a solution, particularly in water, which is its most relevant biological and chemical environment.
These simulations model the aqueous solution by placing the magnesium and aspartate ions in a box of explicitly represented water molecules. By calculating the forces between all particles and integrating Newton's laws of motion, a trajectory of the system is generated, revealing how the complex forms, its structural fluctuations, and its interaction with the surrounding solvent.
A key aspect revealed by MD simulations is the structure of the solvation shells around the magnesium ion (Mg²⁺). Mg²⁺ has a strong affinity for water, forming a tightly bound and stable first solvation shell, typically consisting of six water molecules in a regular octahedral coordination structure. researchgate.netosu.edu The residence time for a water molecule in this first shell is exceptionally long (on the order of microseconds), meaning the Mg(H₂O)₆²⁺ hexahydrate complex is very stable. researchgate.netosu.edu For aspartate to bind directly to magnesium (inner-sphere coordination), it must displace one or more of these tightly held water molecules, a process that has a significant energetic barrier. osu.edu
MD simulations have been used extensively to study the role of Mg²⁺ in biological systems where it interacts with aspartate residues. For example, in studies of aspartyl-tRNA synthetase, MD free energy simulations have shown that Mg²⁺ cations are essential for binding specificity. nih.gov The simulations reveal that the cations contribute to specificity through long-range electrostatic interactions with the aspartate side chain. nih.gov This demonstrates how MD can elucidate not just static structure but also the functional, dynamic roles of the magnesium-aspartate interaction.
Table 2: Key Findings from Molecular Dynamics Simulations of Aqueous Mg²⁺
| Finding | Description | Source |
|---|---|---|
| Solvation Structure | Mg²⁺ forms a stable, regular octahedral first solvation shell with six water molecules. | researchgate.net |
| Water Residence Time | The lifetime of a water molecule in the first solvation shell is very long (~10 µs), indicating a high energetic barrier for ligand exchange. | researchgate.netosu.edu |
| Ion Pairing | In simulations of magnesium chloride, the fraction of direct contact ion pairs is practically zero, with Mg²⁺ preferring to maintain its full hydration shell. | researchgate.net |
Machine Learning Approaches for Predicting Stability and Selectivity
Machine learning (ML) has emerged as a powerful, data-driven approach to accelerate the discovery and characterization of chemical compounds and materials. researchgate.net In the context of coordination chemistry, ML models can be trained on existing experimental data to predict the stability and selectivity of metal-ligand complexes like magnesium aspartate, often much faster than traditional computational methods. nih.govaip.org
The primary goal of using ML in this area is to predict stability constants (log K), which quantify the strength of the interaction between a metal ion and a ligand in solution. aip.org By training deep neural networks on large databases of known stability constants, such as those from the National Institute of Standards and Technology (NIST), models can learn the complex relationships between a ligand's chemical structure and its binding affinity for a specific metal. nih.gov
Several ML algorithms have been applied to predict properties in related fields, such as for magnesium alloys, including Artificial Neural Networks (ANN), k-Nearest Neighbors (k-NN), and Random Forest (RF). researchgate.net These models use various features, or descriptors, of the molecules to make predictions. For metal-ligand complexes, these features can include structural information, electronic properties, and functional groups present in the ligand. aip.org The trained models can then be used to rapidly screen new ligands or predict the stability of existing ones under different conditions.
For magnesium-aspartate, an ML model could predict its stability constant relative to other amino acids or ligands. Furthermore, it could predict selectivity—for instance, the preference of a novel chelating agent for magnesium over other biologically relevant cations like calcium. This predictive power is crucial for designing new molecules with specific metal-binding properties. nih.gov
Table 3: Application of Machine Learning Models in Predicting Metal Complex Properties
| Machine Learning Model | Application | Predicted Property |
|---|---|---|
| Deep Neural Networks (e.g., Chemprop) | Prediction of metal-ligand stability constants. | log K values, metal ion selectivity. nih.govaip.org |
| Artificial Neural Network (ANN) | Modeling non-linear relationships in materials science. | Phases and mechanical properties of Mg alloys. researchgate.net |
| Random Forest (RF) | Classification and regression for complex data. | Prediction of phases and ductility in Mg alloys. |
Interaction Dynamics with Other Cations (e.g., Calcium) at the Molecular Level
The interaction of magnesium aspartate with other cations, particularly calcium (Ca²⁺), is of significant interest due to the competitive and often opposing roles of these two ions in biological systems. Both Mg²⁺ and Ca²⁺ are divalent cations of similar size, yet they exhibit distinct coordination chemistries that lead to different interaction dynamics with ligands like aspartate.
¹H NMR studies have been used to establish the modes of binding for both magnesium and calcium with L-aspartic acid. nih.gov These studies revealed that while both cations interact with the carboxyl groups of aspartate, only the magnesium ion also binds with the amino group. nih.gov This suggests a fundamental difference in the coordination geometry and the nature of the complex formed. Calcium's interaction is primarily electrostatic with the carboxylate oxygens, whereas magnesium can form a more structured chelate involving the amino group as well.
Molecular dynamics simulations further illuminate these differences. Studies on calcium-binding proteins that use aspartate as a coordinating residue show that the inherent rigidity or flexibility of the binding loop is critical for selective ligation. nih.gov Ca²⁺ is more flexible in its coordination requirements regarding bond angles and distances and can accommodate a higher coordination number (typically 7-8) compared to Mg²⁺, which strongly prefers a rigid octahedral geometry with a coordination number of 6. nih.gov
This difference in coordination preference is central to their competitive interaction. Aspartate residues in a flexible protein loop can easily wrap around the larger Ca²⁺ ion, satisfying its coordination sphere. In contrast, for Mg²⁺ to bind effectively, the aspartate and other coordinating ligands must be pre-organized into a specific octahedral geometry, which is entropically unfavorable.
Furthermore, research on biomineralization shows that aspartate can influence the interaction between magnesium and calcium in crystallization processes. Aspartate can enhance the dehydration of the stable Mg²⁺ hydration shell, promoting its incorporation into a calcite (calcium carbonate) crystal lattice. nih.gov This indicates that at a molecular level, aspartate can act as a mediator, altering the energetic barriers that typically keep aqueous Mg²⁺ and Ca²⁺ segregated in mineral formation.
Table 4: Comparison of Magnesium and Calcium Interaction with Aspartate
| Feature | Magnesium (Mg²⁺) | Calcium (Ca²⁺) |
|---|---|---|
| Binding Sites on Aspartate | Interacts with carboxyl groups and the amino group. nih.gov | Interacts primarily with the carboxyl groups. nih.gov |
| Preferred Coordination Number | 6 | 7-8 |
| Preferred Geometry | Rigid Octahedral | Flexible (Irregular) |
| Hydration Shell | Tightly bound, slow water exchange. | More labile, faster water exchange. |
| Interaction with Flexible Ligands | Requires pre-organized binding site. | Can organize flexible ligands around itself. nih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| Magnesium DL-aspartate |
| Magnesium |
| Calcium |
| Aspartic acid |
| Magnesium oxide |
| Magnesium citrate |
| Calcite (Calcium carbonate) |
Biochemical Roles and Cellular Mechanisms of Aspartate and Magnesium Interplay
Cellular and Intracellular Magnesium Homeostasis Regulation
Magnesium (Mg2+) is the second most abundant intracellular cation and is vital for a vast array of cellular functions. nih.govjst.go.jpnih.gov It is an essential cofactor for over 300 enzymes, particularly those involved in energy metabolism like ATPases, and plays a critical role in stabilizing membranes, nucleic acids, and ribosomes. jst.go.jpannualreviews.org The regulation of cellular Mg2+ is a complex process involving transport across membranes, intracellular buffering, and sequestration within organelles to maintain a narrow range of free cytosolic Mg2+ concentration, typically between 0.25 and 1 mM. nih.govnih.gov
The transport of magnesium ions across biological membranes is a fundamental process for maintaining cellular homeostasis. This movement is facilitated by two primary types of mechanisms: channels, which are primarily involved in Mg2+ influx, and exchangers, which predominantly mediate Mg2+ efflux. nih.gov Early studies suggested that cell membranes have a low permeability to Mg2+, but newer techniques have provided clear evidence for specific and regulated Mg2+ transport systems. annualreviews.org
Magnesium influx into the cell occurs via specific channels. nih.gov These pathways allow Mg2+ to move down its electrochemical gradient. While some of these channels show a relative specificity for Mg2+, they can often transport other divalent cations as well. nih.gov
Conversely, magnesium efflux is largely handled by exchanger proteins. nih.gov A primary mechanism for extruding Mg2+ from the cell to keep its intracellular concentration below its electrochemical equilibrium is the Na+/Mg2+ exchanger. annualreviews.org This system utilizes the sodium gradient to actively transport magnesium out of the cell. Evidence suggests this Na+-dependent Mg2+ efflux is a common, widely distributed system across various tissues. annualreviews.org The coordinated action of these influx and efflux systems is crucial for the precise regulation of intracellular magnesium levels. nih.govannualreviews.org
A number of specific proteins have been identified as key players in mediating Mg2+ transport across cellular membranes. These include members of the TRPM, SLC41, MagT, and CNNM families. jst.go.jpnih.gov
TRPM6/7 (Transient Receptor Potential Melastatin 6 & 7): These proteins are unique "chanzymes," possessing both an ion channel and a kinase domain. nih.govmdpi.comresearchgate.net TRPM7 is ubiquitously expressed and is considered a primary mechanism for cellular Mg2+ uptake, while TRPM6 is found mainly in epithelial tissues like the intestine and kidney, where it is crucial for whole-body Mg2+ absorption and reabsorption. mdpi.comresearchgate.netnih.govresearchgate.net They can form homomeric channels or heteromeric TRPM6/7 complexes, which may have distinct regulatory properties. nih.govnih.gov Loss-of-function mutations in the TRPM6 gene lead to familial hypomagnesemia, highlighting its critical role in systemic magnesium balance. nih.govresearchgate.net
SLC41A1 (Solute Carrier Family 41 Member 1): This protein is a vertebrate homolog of the prokaryotic MgtE Mg2+ transporter and functions as a Na+/Mg2+ exchanger, mediating Mg2+ efflux. nih.govqueens.orgphysiology.org It is thought to play a role in extruding Mg2+ from cells, contributing to the maintenance of low intracellular concentrations. queens.orgnih.gov Studies have shown that SLC41A1 is located on the plasma membrane and its expression and trafficking can be regulated by cellular Mg2+ status, suggesting it's a central component of the vertebrate Mg2+ transport system. nih.govportlandpress.com While initial studies in cell lines demonstrated its role in Mg2+ efflux, subsequent studies in knockout mouse models suggest it may not be essential for regulating systemic Mg2+ homeostasis in vivo, indicating potential redundancy or different functions among SLC41 family members. queens.orgphysiology.org
MagT1 (Magnesium Transporter 1): Identified as a specific, voltage-dependent Mg2+ transporter, MagT1 mediates saturable Mg2+ uptake with a high affinity (Km of 0.23 mM). nih.govwikipedia.org It is expressed in various human tissues and appears to be upregulated in conditions of low extracellular Mg2+. wikipedia.org The MAGT1 protein is crucial for Mg2+ influx into specific immune cells, such as T cells, where magnesium is essential for an effective immune response. medlineplus.govmedlineplus.gov Mutations in the MAGT1 gene cause a primary immunodeficiency known as XMEN syndrome. researchgate.net More recent evidence also indicates MagT1 functions as a component of the oligosaccharyltransferase (OST) complex, linking it to protein glycosylation. wikipedia.org
CNNM2 (Cyclin and CBS Domain Divalent Metal Cation Transport Mediator 2): Members of the CNNM family are key players in magnesium homeostasis. mdpi.com CNNM2 is strongly expressed in the kidney's distal convoluted tubule and is localized to the basolateral membrane, the side away from the urinary filtrate. mdpi.comgenecards.orgnih.gov It is believed to function as a Na+/Mg2+ exchanger, mediating the final step of renal Mg2+ reabsorption by extruding Mg2+ from the tubular cells back into the bloodstream. nih.govresearchgate.net Mutations in the CNNM2 gene are associated with familial hypomagnesemia, underscoring its critical role in renal magnesium handling. genecards.orgnih.govfrontiersin.org
| Transporter | Family | Primary Function | Key Location(s) | Associated Pathology |
|---|---|---|---|---|
| TRPM6 | Transient Receptor Potential (TRP) | Mg2+ Influx (Channel) | Kidney, Intestine | Familial Hypomagnesemia with Secondary Hypocalcemia (HSH) nih.govresearchgate.net |
| TRPM7 | Transient Receptor Potential (TRP) | Mg2+ Influx (Channel) | Ubiquitous | Essential for cellular viability and proliferation nih.gov |
| SLC41A1 | Solute Carrier (SLC) | Mg2+ Efflux (Na+/Mg2+ Exchanger) | Kidney, Colon, Heart | Implicated in cellular Mg2+ balance nih.govnih.gov |
| MagT1 | Magnesium Transporter | Mg2+ Influx (Transporter) | Immune cells (T cells) | X-linked Immunodeficiency (XMEN Syndrome) medlineplus.govresearchgate.net |
| CNNM2 | Cyclin and CBS Domain (CNNM) | Mg2+ Efflux (Na+/Mg2+ Exchanger) | Kidney (Basolateral Membrane) | Familial Hypomagnesemia genecards.orgnih.gov |
Despite significant fluxes across the plasma membrane, the concentration of free intracellular Mg2+ ([Mg2+]i) is maintained within a stable, narrow range. nih.govnih.gov This stability is largely due to a potent intracellular buffering system. nih.gov It is estimated that only 1-5% of the total cellular magnesium is in its free, ionized form. nih.gov The vast majority is bound to various cellular components. nih.gov
The most significant intracellular Mg2+ buffer is adenosine (B11128) triphosphate (ATP). nih.govnih.gov In the cytoplasm, a substantial portion of Mg2+ exists as a complex with ATP and other phosphonucleotides and phosphometabolites. nih.govnih.gov This binding is crucial, as many enzymatic reactions that utilize ATP actually require the Mg-ATP complex as the true substrate. Other molecules, including phospholipids, proteins, and nucleic acids, also contribute to Mg2+ binding and buffering. nih.govnih.gov The coordinated action of membrane transport and this high buffering capacity ensures that [Mg2+]i remains stable, yet readily available to participate in cellular processes when needed. nih.govnih.gov
Cellular magnesium homeostasis is not static but is dynamically regulated by various metabolic and hormonal signals, which can induce significant fluxes of Mg2+ across the cell membrane. nih.govresearchgate.net
Hormones are key regulators of magnesium metabolism at both the systemic and cellular levels. Hormones such as parathyroid hormone, calcitonin, and catecholamines are known to control magnesium balance, particularly through their actions on the kidney, which is the primary organ for regulating Mg2+ excretion. nih.gov
At the cellular level, insulin (B600854) is considered a magnesiotropic hormone. mdpi.com It promotes the retention of magnesium within cells, in part by reducing the activity of the primary Mg2+ efflux system, the Na+/Mg2+ exchanger SLC41A1. mdpi.com This action highlights a reciprocal relationship where adequate intracellular Mg2+ is essential for proper insulin signaling, and insulin in turn helps maintain intracellular Mg2+ levels. mdpi.com Growth factors that signal through receptor tyrosine kinases, such as Epidermal Growth Factor (EGF), can also regulate Mg2+ transport by modulating the activity of TRPM6 and TRPM7 channels. mdpi.com While direct evidence linking cAMP signaling to specific transporters is still developing, many of the hormonal pathways that influence Mg2+ (e.g., those involving catecholamines) operate through cAMP as a second messenger, suggesting an indirect regulatory role.
In addition to cytosolic buffering, intracellular organelles play a crucial role in sequestering and buffering Mg2+. nih.gov Significant amounts of magnesium are localized within mitochondria, the nucleus, and the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR) in muscle cells. nih.govnih.gov
Mitochondria: These organelles contain a high concentration of total magnesium (15-18 mM), where it is bound to proteins, phospholipids, and nucleotides. nih.govnih.gov Mitochondria are dynamic buffers of Mg2+. A protein called Mrs2, a homolog of the bacterial CorA transporter, facilitates the transport of Mg2+ into the mitochondrial matrix. jst.go.jputhscsa.edu This influx is essential for mitochondrial function, as many enzymes of the Krebs cycle and oxidative phosphorylation are Mg2+-dependent. Lactate (B86563) has been identified as a key metabolic signal that can trigger the release of Mg2+ from the ER, which is then taken up by mitochondria via Mrs2 to boost ATP production. uthscsa.edu
Aspartate Transport Systems and Mechanisms
Aspartate, an acidic amino acid, requires specific transport systems to cross cellular and organellar membranes. In many cells, transport is Na+-dependent and can operate against a significant concentration gradient. nih.gov
One of the most well-characterized mechanisms involving aspartate transport is the malate-aspartate shuttle . This complex system is crucial for translocating reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondrial matrix for use in oxidative phosphorylation. wikipedia.orgyoutube.comyoutube.com The inner mitochondrial membrane is impermeable to NADH, necessitating this shuttle. wikipedia.orgyoutube.com
The key components of the shuttle are:
Malate-alpha-ketoglutarate antiporter: Transports malate (B86768) into the matrix in exchange for α-ketoglutarate. wikipedia.org
Glutamate-aspartate antiporter: Transports glutamate (B1630785) into the matrix in exchange for aspartate. wikipedia.org
Malate dehydrogenase (cytosolic and mitochondrial isoforms): Interconverts malate and oxaloacetate. wikipedia.org
Aspartate aminotransferase (cytosolic and mitochondrial isoforms): Interconverts aspartate/α-ketoglutarate and oxaloacetate/glutamate. wikipedia.org
In the cytosol, NADH reduces oxaloacetate to malate. Malate is then transported into the mitochondrial matrix, where it is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. To complete the cycle and regenerate the necessary substrates, oxaloacetate is transaminated to form aspartate, which is then transported back to the cytosol. wikipedia.orgyoutube.com
Beyond this shuttle, specific excitatory amino acid transporters (EAATs) are responsible for the uptake of aspartate and glutamate from the extracellular space, particularly in the nervous system where they function as neurotransmitters. nih.gov These transporters, part of the SLC1A family, co-transport their amino acid substrates with sodium ions and a proton, while counter-transporting a potassium ion. nih.gov Notably, these transporters can move both L-aspartate and D-aspartate with similar affinity. nih.gov Studies in prostate epithelial cells have also identified two distinct, Na+-dependent uptake systems for aspartate: a high-affinity system (Km = 10.0 µM) and a low-affinity system (Km = 0.8 mM). nih.gov
Characterization of Specific Aspartate Transporters (e.g., Dct System in Bacteria, Amino Acid Permeases)
The transport of aspartate across cellular membranes is a critical process mediated by specific transporter proteins. In bacteria, the dicarboxylate transport (Dct) system plays a significant role in the uptake of C4-dicarboxylates, including aspartate. The Dct system is composed of several proteins, with DctA being the permease component responsible for transporting dicarboxylates like malate, succinate, and fumarate. Aspartate can also be an efficient inducer of the Dct system. In Rhizobium leguminosarum, the Dct system has been shown to transport aspartate, which can influence nitrogen regulation within the cell.
In addition to the Dct system, amino acid permeases (Aaps) are also involved in aspartate transport. These permeases can be found in various organisms, from bacteria to fungi and higher eukaryotes. For instance, in the yeast Cryptococcus humicola, acidic amino acid permease homologs have been identified that are involved in D-aspartate uptake. In Bacillus licheniformis, the proteins YdgF, YvbW, and YveA have been predicted and experimentally verified to be involved in the active transport of L-aspartate. YveA, in particular, is a known L-aspartate and L-glutamate transporter in other Bacillus species and belongs to the amino acid/polyamine/organocation (APC) superfamily. The general amino acid permease (Gap1p) in Saccharomyces cerevisiae is another example of a broad-range permease that can import amino acids under nitrogen-limiting conditions.
Sodium-Dependent Transport Mechanisms of Aspartate
Many aspartate transporters utilize the electrochemical gradient of sodium ions to drive the uptake of aspartate against its concentration gradient. This mechanism of secondary active transport is crucial for maintaining appropriate intracellular concentrations of aspartate.
The glutamate transporter homolog GltPh from the archaeon Pyrococcus horikoshii is a well-characterized example of a sodium-dependent aspartate transporter. Functional characterization of purified GltPh reconstituted into liposomes has confirmed that it is a Na+-dependent transporter with high selectivity for aspartate. The transport of one aspartate molecule is coupled to the co-transport of at least two Na+ ions. Unlike the excitatory amino acid transporters (EAATs) in mammals, the transport via GltPh is independent of protons (H+) and potassium (K+). The transport cycle involves the binding of sodium ions and aspartate to the outward-facing conformation of the transporter, followed by a conformational change to an inward-facing state, where the substrate and ions are released into the cytoplasm.
Mammalian excitatory amino acid transporters (EAATs) also exhibit sodium-dependent transport of L-aspartate and L-glutamate. These transporters are part of the solute carrier family 1 (SLC1) and are expressed in various tissues, including the brain, intestine, and kidney. The transport process in EAATs is typically coupled to the symport of three sodium ions and one proton, along with the antiport of one potassium ion. This complex ion coupling allows for the powerful accumulation of glutamate and aspartate within cells, which is essential for terminating neurotransmission and preventing excitotoxicity.
Mitochondrial Carriers for Aspartate and Related Amino Acids (e.g., AGC, UCP)
The transport of aspartate across the inner mitochondrial membrane is mediated by specific mitochondrial carriers, which are part of the mitochondrial carrier (MC) family. These carriers are essential for interlinking metabolic pathways that occur in both the mitochondrial matrix and the cytoplasm.
The primary mitochondrial carriers for aspartate are the aspartate-glutamate carriers (AGCs). In humans, there are two isoforms, AGC1 (also known as Aralar1 or SLC25A12) and AGC2 (also known as citrin or SLC25A13). These proteins catalyze the exchange of mitochondrial aspartate for cytosolic glutamate and a proton. researchgate.netfrontiersin.org This transport is electrogenic, meaning it is driven by the mitochondrial membrane potential. researchgate.net The AGCs play a crucial role in the malate-aspartate shuttle, which is vital for transferring reducing equivalents from NADH produced during glycolysis in the cytoplasm to the mitochondrial electron transport chain. nih.gov
Uncoupling proteins (UCPs), particularly UCP2 in humans and AtUCP1 and AtUCP2 in Arabidopsis, have also been shown to transport aspartate. nih.gov These carriers can exchange aspartate for other dicarboxylates and phosphate (B84403). The proposed physiological role of UCP2 includes the export of four-carbon metabolites from the mitochondrial matrix in exchange for cytosolic phosphate, which is important in cellular metabolic reprogramming. nih.gov
Aspartate Efflux and Influx Systems in Microorganisms and Eukaryotic Cells
Both the uptake (influx) and removal (efflux) of aspartate are tightly regulated processes in cells. In microorganisms, a variety of transport systems are responsible for aspartate influx, as discussed in section 5.2.1. These systems allow bacteria and yeast to utilize aspartate as a source of carbon and nitrogen.
Aspartate efflux, the process of transporting aspartate out of the cell, is also a critical process. In bacteria, efflux pumps are transmembrane proteins that can extrude a wide range of substances, including amino acids. While many efflux pumps are associated with antibiotic resistance, they also play physiological roles in extruding metabolic byproducts and maintaining cellular homeostasis. The resistance-nodulation-cell division (RND) family of efflux pumps, for example, is prominent in Gram-negative bacteria and can transport a variety of substrates. The specific involvement of these pumps in aspartate efflux is an area of ongoing research.
In eukaryotic cells, the transport of aspartate is also bidirectional. The mitochondrial aspartate-glutamate carriers (AGCs) are a prime example of a system that facilitates both influx (of glutamate) and efflux (of aspartate) across the mitochondrial membrane. In the context of the entire cell, the balance between aspartate influx and efflux is crucial for various metabolic processes, including nucleotide and protein synthesis. For instance, cancer cells have been shown to rely on the import of aspartate through the transporter SLC1A3 to maintain proliferation, especially under conditions of mitochondrial respiration inhibition.
Enzymatic and Metabolic Pathways Involving Aspartate and Magnesium
Magnesium as a Cofactor for Enzyme Activity (e.g., ATP-dependent enzymes, DNA/RNA polymerases)
Magnesium ions (Mg2+) are essential cofactors for a vast number of enzymes, playing critical roles in their catalytic activity and structural stability. It is estimated that magnesium is a cofactor for over 600 enzymes and an activator for an additional 200.
A primary role of magnesium is in reactions involving adenosine triphosphate (ATP). ATP, the main energy currency of the cell, typically exists as a complex with magnesium (Mg-ATP). nih.gov Magnesium ions help to stabilize the negative charges on the phosphate groups of ATP, facilitating the nucleophilic attack on the phosphorus atoms that is central to phosphoryl transfer reactions. researchgate.net This is crucial for the activity of all ATP-dependent enzymes, such as kinases. Kinases are enzymes that transfer a phosphate group from ATP to a substrate, a fundamental process in cellular signaling and metabolism. For example, hexokinase, the first enzyme in the glycolytic pathway, requires Mg-ATP as a substrate to phosphorylate glucose. researchgate.net
Magnesium is also indispensable for the function of DNA and RNA polymerases, the enzymes responsible for the synthesis of DNA and RNA, respectively. acs.org The active sites of these polymerases typically contain two magnesium ions. acs.org One Mg2+ ion is thought to activate the 3'-hydroxyl group of the growing nucleic acid chain, making it a more potent nucleophile for attacking the alpha-phosphate of the incoming nucleotide triphosphate. The second Mg2+ ion helps to position the nucleotide triphosphate correctly in the active site and to stabilize the negative charge of the pyrophosphate leaving group during the polymerization reaction. This two-metal-ion mechanism is a conserved feature of nucleic acid polymerases and is essential for their catalytic efficiency and fidelity.
Aspartate's Role as a Metabolic Intermediate
Aspartate, a non-essential amino acid, plays a central role in key metabolic pathways, functioning as a critical link between carbohydrate and protein metabolism. patsnap.com It is synthesized from the Tricarboxylic Acid (TCA) cycle intermediate, oxaloacetate, through a transamination reaction. This strategic position allows it to participate in several vital biochemical processes, including the TCA cycle, the urea (B33335) cycle, and the synthesis of nucleic acids.
Tricarboxylic Acid (TCA) Cycle: Aspartate is intricately linked to the TCA cycle, a primary pathway for cellular energy production. patsnap.com Its reversible conversion to oxaloacetate, a key component of the cycle, is fundamental. This connection allows the carbon skeleton of aspartate to be used for energy generation. droracle.ai Furthermore, aspartate is a key component of the malate-aspartate shuttle. This shuttle is crucial for transporting reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondrial matrix, where they can enter the electron transport chain to produce ATP. wikipedia.org The shuttle effectively connects cytoplasmic energy-yielding pathways with mitochondrial ATP synthesis. droracle.ai
Urea Cycle: The urea cycle is the primary metabolic pathway for the disposal of excess nitrogen, converting toxic ammonia (B1221849) into urea for excretion. patsnap.com Aspartate plays an indispensable role in this process by donating the second nitrogen atom required for the formation of the urea molecule. pearson.com In a specific step of the cycle, aspartate combines with citrulline to form argininosuccinate (B1211890) in an ATP-dependent reaction. patsnap.com This molecule is then cleaved, with the nitrogen from aspartate being incorporated into arginine, the direct precursor of urea. patsnap.com This process not only detoxifies ammonia but also links the metabolism of amino acids to nitrogen waste management. droracle.ai The carbon skeleton of aspartate is released as fumarate, another TCA cycle intermediate, further highlighting the interconnectedness of these pathways. patsnap.comdroracle.ai
Nucleic Acid Formation: Aspartate is an essential precursor for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. patsnap.com It contributes atoms to the formation of both purine (B94841) and pyrimidine (B1678525) rings. In pyrimidine synthesis, aspartate provides three carbon atoms and one nitrogen atom for the initial ring structure, N-carbamoylaspartate. In purine synthesis, it donates a nitrogen atom during the formation of the purine ring. patsnap.com This role is critical for cell proliferation, growth, and the faithful transmission of genetic information. patsnap.com
| Metabolic Pathway | Specific Role of Aspartate | Key Outcome |
|---|---|---|
| Tricarboxylic Acid (TCA) Cycle | Converted to oxaloacetate; component of the malate-aspartate shuttle. patsnap.com | Contributes to cellular energy production and transports reducing equivalents for ATP synthesis. droracle.aiwikipedia.org |
| Urea Cycle | Donates the second nitrogen atom for urea synthesis via argininosuccinate formation. patsnap.compearson.com | Detoxification of ammonia and excretion of excess nitrogen. patsnap.com |
| Nucleic Acid Synthesis | Provides atoms for the formation of purine and pyrimidine rings. patsnap.com | Formation of DNA and RNA, essential for cell growth and replication. patsnap.com |
Interactions with Aspartate Kinase Activity and Regulation
Aspartate kinase (AK) is a crucial enzyme that catalyzes the first step in the biosynthetic pathway of the "aspartate family" of amino acids, which includes lysine (B10760008), threonine, and methionine. wikipedia.orgnih.gov This pathway is present in microorganisms and plants, making AK a target for herbicides and antibiotics. wikipedia.org The enzyme phosphorylates the β-carboxyl group of aspartate, a reaction that requires ATP. nih.govnih.gov
Like virtually all kinases, aspartate kinase activity is dependent on magnesium ions (Mg²⁺). wikipedia.org ATP exists predominantly in the cell as a complex with magnesium (Mg-ATP). wikipedia.orgbehrhaus.com This Mg-ATP complex is the actual substrate for the kinase, with the magnesium ion playing a critical role in stabilizing the phosphate groups of ATP and facilitating the transfer of the terminal phosphate group to aspartate. behrhaus.comformexc.com Therefore, magnesium acts as an essential cofactor, and its presence is necessary for the catalytic function of aspartate kinase. uniprot.orgresearchgate.net Studies on mutant forms of the enzyme have shown that alterations in its structure can lead to a requirement for higher concentrations of magnesium, underscoring the ion's direct involvement in the catalytic process. uniprot.org
The regulation of aspartate kinase is a classic example of allosteric feedback inhibition. wikipedia.orgnih.gov The activity of the enzyme is tightly controlled by the end products of the biosynthetic pathway it initiates. nih.gov
Feedback Inhibition: High concentrations of lysine and/or threonine can bind to regulatory sites on the aspartate kinase enzyme, distinct from the active site. wikipedia.orgnih.govresearchgate.net
Conformational Change: This binding induces a conformational change in the enzyme's structure, which reduces its affinity for its substrates (aspartate and Mg-ATP) and lowers its catalytic activity. nih.govnih.gov
Concerted Inhibition: In some organisms, such as Corynebacterium glutamicum, the inhibition by lysine and threonine is concerted, meaning both inhibitors must be present to achieve maximal inhibition. nih.gov
This regulatory mechanism allows the cell to efficiently control the synthesis of essential amino acids, producing them only when needed and conserving energy and resources when they are abundant. nih.gov
Influence on Cellular Energy Production (e.g., ATP Synthesis)
The interplay between aspartate and magnesium is fundamental to cellular energy production, culminating in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. formexc.comnews-medical.net
Magnesium's role is direct and indispensable. It is involved in over 300 enzymatic reactions, many of which are central to energy metabolism. behrhaus.comformexc.com Its primary functions in ATP synthesis include:
Enzyme Cofactor: Magnesium acts as a critical cofactor for the enzymes involved in glycolysis and oxidative phosphorylation, including the F0/F1-ATPase (ATP synthase) in mitochondria, which is responsible for the final step of ATP production. nih.gov
ATP Stabilization: The ATP molecule is inherently unstable. behrhaus.com Magnesium ions bind to the phosphate groups of ATP, forming the Mg-ATP complex. formexc.com This binding stabilizes the molecule, making it biologically active and usable by the cell for countless energy-requiring processes. behrhaus.com Without sufficient magnesium, ATP cannot be effectively produced or utilized, leading to a cellular energy deficit. behrhaus.comformexc.com Recent research has revealed that magnesium helps to orient the substrates (ADP and AMP) within the active site of enzymes like adenylate kinase, optimizing the angle for phosphoryl transfer and dramatically speeding up ATP production. news-medical.netnih.gov
Aspartate contributes to ATP synthesis primarily through its connection with the TCA cycle. patsnap.com By being converted into oxaloacetate, it provides intermediates that fuel the cycle. patsnap.com The oxidation of these intermediates in the TCA cycle generates the reduced coenzymes NADH and FADH₂, which then donate their electrons to the mitochondrial respiratory chain. nih.gov The energy released from this electron transport is used by ATP synthase to produce large quantities of ATP. nih.gov The malate-aspartate shuttle further enhances this process by ensuring that NADH produced in the cytoplasm during glycolysis can contribute to mitochondrial ATP synthesis. wikipedia.org
In essence, aspartate provides the fuel for the mitochondrial "powerhouses," while magnesium is essential for the machinery that converts this fuel into usable energy in the form of Mg-ATP.
Molecular Basis of N-methyl-D-aspartate (NMDA) Receptor Modulation by Magnesium Ions
Magnesium Blockade of NMDA Receptor Ion Channels
The N-methyl-D-aspartate (NMDA) receptor is a unique type of glutamate-gated ion channel that plays a critical role in the central nervous system. A key feature that distinguishes it from other glutamate receptors is its voltage-dependent blockade by extracellular magnesium ions (Mg²⁺). nih.govnih.gov
At the normal, negative resting membrane potential of a neuron (around -70 mV), the NMDA receptor channel is physically obstructed by a magnesium ion. mdpi.com The positively charged Mg²⁺ is drawn into the channel pore by the negative potential inside the cell, where it binds to a specific site and acts as a plug, preventing the influx of other ions, primarily calcium (Ca²⁺) and sodium (Na⁺), even when the neurotransmitter glutamate is bound to the receptor. nih.govnih.govresearchgate.net
This blockade is not permanent and is highly dependent on the membrane voltage. For the channel to open and allow ion flow, two conditions must be met simultaneously:
Glutamate (and a co-agonist like glycine (B1666218) or D-serine) must be bound to the receptor.
The postsynaptic membrane must be sufficiently depolarized (become less negative).
When the neuron is depolarized by excitatory input from other sources (often via AMPA receptors), the electrostatic attraction holding the Mg²⁺ ion in the channel pore is reduced. This depolarization repels the positively charged magnesium ion, expelling it from the channel back into the extracellular space. plos.org The removal of this magnesium block un-gates the channel, allowing Ca²⁺ and Na⁺ to flow into the neuron, leading to further depolarization and the activation of various calcium-dependent signaling pathways. nih.gov
| Receptor State | Membrane Potential | Glutamate Bound | Magnesium Block | Ion Flow |
|---|---|---|---|---|
| Resting | Hyperpolarized (~ -70mV) | No | Present | No |
| Glutamate Bound (at rest) | Hyperpolarized (~ -70mV) | Yes | Present | No |
| Activated | Depolarized | Yes | Removed | Yes (Ca²⁺, Na⁺ influx) |
Impact on Glutamatergic Excitatory Signaling and Neuronal Excitability
The voltage-dependent magnesium block of the NMDA receptor is a fundamental mechanism for regulating glutamatergic excitatory signaling and maintaining neuronal homeostasis. nih.gov It prevents the receptor from being activated by ambient, low levels of glutamate, thus protecting neurons from constant, excessive stimulation.
This regulatory role is crucial for preventing excitotoxicity, a pathological process where excessive activation of glutamate receptors leads to a massive and prolonged influx of calcium. nih.govresearchgate.net Such an overload of intracellular calcium can trigger a cascade of neurotoxic events, including the activation of cell-death pathways, oxidative stress, and ultimately, neuronal damage or death. nih.govmdpi.com By acting as a gatekeeper, magnesium ensures that NMDA receptors are only activated during significant, coincident presynaptic (glutamate release) and postsynaptic (depolarization) activity. plos.org
A deficiency in magnesium can lower the threshold for NMDA receptor activation, potentially potentiating glutamatergic neurotransmission and increasing neuronal hyperexcitability. nih.govresearchgate.net This can create an environment that is more susceptible to excitotoxic damage. nih.gov Conversely, by maintaining the block, magnesium effectively calms the excitability of the central and peripheral nervous systems, ensuring that excitatory signals are properly controlled and physiologically relevant. researchgate.netnih.gov
Role in Synaptic Transmission and Neuronal Plasticity
The unique properties conferred by the magnesium block make the NMDA receptor a "coincidence detector," which is the molecular basis for many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD)—cellular mechanisms thought to underlie learning and memory. nih.gov
For synaptic strengthening (LTP) to occur, the NMDA receptor must detect the near-simultaneous occurrence of a presynaptic signal (glutamate release) and a strong postsynaptic response (depolarization). The magnesium block is the key to this detection. Only when the postsynaptic neuron is strongly depolarized by other inputs is the magnesium plug removed, allowing the significant calcium influx through the NMDA receptor that is necessary to initiate the intracellular signaling cascades leading to a lasting increase in synaptic strength. nih.govnih.gov
Intracellular magnesium levels also play a crucial role in shaping the properties of synapses. patsnap.comresearchgate.net
High Intracellular Magnesium: Promotes a large number of weaker synaptic connections. This configuration is considered optimal for encoding new information and enhancing the capacity for learning. patsnap.comfirstwordpharma.com
Low Intracellular Magnesium: Leads to fewer, but stronger, synaptic connections. This state is better suited for long-term memory storage but may impair the ability to acquire new information. patsnap.comfirstwordpharma.com
This dynamic regulation of synaptic configuration, mediated by magnesium, is vital for optimizing information processing at dendritic branches. researchgate.net Therefore, magnesium is not just a passive blocker but an active modulator of synaptic transmission and plasticity, essential for cognitive functions like learning and memory. nih.govnih.gov
Investigation of Stereoisomeric Effects of Dl Aspartate in Biological Systems
Comparative Analysis of L-, D-, and DL-Aspartate Transport Kinetics
The transport of aspartate across biological membranes is a crucial step for its subsequent metabolic utilization or signaling functions. This process is mediated by various transport proteins, some of which exhibit stereoselectivity.
Mammalian excitatory amino acid transporters (EAATs) are responsible for the reuptake of glutamate (B1630785) and aspartate from the synaptic cleft. Studies have shown that these transporters can recognize and transport both L-aspartate and D-aspartate. nih.gov Similarly, the archeal glutamate transporter homolog GltTk transports both D- and L-aspartate with comparable affinities (Kd and Km) and identical Na+:substrate coupling stoichiometry. nih.gov Crystal structure analysis of GltTk bound to either L- or D-aspartate reveals that the transporter accommodates both enantiomers with only minor rearrangements in the binding site. nih.gov
However, differences in transport efficiency have been observed. In primary cultures of astrocytes, the maximal transport velocity (Vmax) for D-aspartate uptake was found to be 36% lower than that for L-aspartate, indicating a degree of stereospecificity in the transport system. nih.gov The Michaelis constant (Km) for the L-aspartate transport system in these cells was determined to be 93 µM, with a Vmax of 81 nmol/min/mg protein. nih.gov
| Parameter | L-Aspartate | D-Aspartate | Cell Type | Reference |
| Km | 93 µM | Not specified | Astrocytes | nih.gov |
| Vmax | 81 nmol/min/mg protein | 36% lower than L-Aspartate | Astrocytes | nih.gov |
This table summarizes the kinetic parameters of L- and D-aspartate transport in cultured astrocytes.
The transport process for both enantiomers is active, as evidenced by its potent inhibition by metabolic energy inhibitors like rotenone (B1679576) and iodoacetate. nih.gov
Differential Metabolic Fates and Utilization of L- and D-Aspartate
Once inside the cell, L-aspartate and D-aspartate follow distinct metabolic pathways, reflecting their different biological roles.
L-Aspartate is a proteinogenic amino acid, meaning it is a fundamental building block for protein synthesis. encyclopedia.pub Beyond its role in protein structure, L-aspartate is a central metabolite involved in numerous biochemical pathways. It serves as a precursor for the biosynthesis of other amino acids (such as asparagine, methionine, lysine (B10760008), and threonine), nucleotides (purines and pyrimidines), and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). encyclopedia.pubmdpi.com L-aspartate also participates in the urea (B33335) cycle and gluconeogenesis and is a key component of the malate-aspartate shuttle, which transports reducing equivalents across the mitochondrial membrane. mdpi.comnih.gov
D-Aspartate , on the other hand, is not incorporated into proteins via ribosomal synthesis. Its primary metabolic fate is degradation. proquest.com The key enzyme responsible for D-aspartate catabolism is D-aspartate oxidase (DDO), a flavoenzyme that catalyzes the oxidative deamination of D-aspartate to oxaloacetate, ammonia (B1221849), and hydrogen peroxide. frontiersin.orgwikipedia.org DDO is found in various eukaryotic organisms and plays a crucial role in regulating the intracellular levels of D-aspartate. nih.govproquest.com
Despite being primarily targeted for degradation, D-aspartate has significant physiological functions, particularly in the nervous and endocrine systems. nih.govnih.gov It is involved in neurotransmission, acting as an agonist at the N-methyl-D-aspartate (NMDA) receptor, and plays a role in hormone synthesis and release. nih.govnih.govfrontiersin.org The concentration of D-aspartate is temporally and spatially regulated, being abundant in the brain during embryonic development and decreasing significantly after birth, coinciding with the increased expression of DDO. nih.govunina.it Conversely, in endocrine glands, D-aspartate levels increase postnatally. nih.govunina.it
| Aspect | L-Aspartate | D-Aspartate |
| Primary Role | Protein synthesis, precursor for various biomolecules | Neurotransmission, hormone regulation |
| Metabolic Fate | Incorporation into proteins, conversion to other metabolites | Degradation by D-aspartate oxidase (DDO) |
| Key Pathways | Protein synthesis, urea cycle, gluconeogenesis, nucleotide synthesis | D-aspartate oxidation |
| Biological Significance | Essential for growth and cellular function | Signaling molecule in nervous and endocrine systems |
This table provides a comparative overview of the metabolic fates and utilization of L- and D-aspartate.
Stereoselective Interactions of Magnesium with Aspartate Enantiomers
Magnesium ions are essential for numerous physiological processes and are known to interact with amino acids. The stereochemistry of aspartate can influence its coordination with magnesium.
Structural studies of magnesium aspartate complexes have provided insights into these stereoselective interactions. The crystal structure of racemic magnesium bis(hydrogen aspartate) tetrahydrate, Mg(L-AspH)(D-AspH)·4H₂O, reveals a centrosymmetric complex where the magnesium ion is in an octahedral environment. tum.de The magnesium is coordinated to four water molecules in the equatorial plane and to the β-carboxylate oxygen atoms of both an L-aspartate and a D-aspartate molecule in the axial positions. tum.de This indicates that in a racemic mixture, magnesium can coordinate with both enantiomers simultaneously.
Further research has shown that the synthetic conditions and pH can influence the resulting magnesium aspartate complex. mdpi.comnih.gov For instance, a complex with the composition Mg(L-Asp)Cl·3H₂O has been identified where only the L-enantiomer is coordinated to magnesium. mdpi.com The chelation of magnesium by aspartate typically involves the carboxyl groups, and these interactions are crucial for the bioavailability and physiological effects of magnesium supplements. nih.gov The formation of these chelated complexes can be influenced by electrostatic and coordination interactions between the magnesium ion and the aspartate ligand. nih.gov
Chirality in Biosynthesis and Protein Integration
The chirality of amino acids is a fundamental aspect of their biosynthesis and their incorporation into proteins.
In virtually all forms of life, the process of protein synthesis on ribosomes is stereospecific, exclusively incorporating L-amino acids. nih.gov This homochirality is a defining feature of biochemistry. L-aspartate is synthesized from the Krebs cycle intermediate oxaloacetate via transamination, a reaction catalyzed by aspartate aminotransferase. smpdb.ca
The biosynthesis of D-aspartate, however, occurs through the post-translational modification of L-aspartate. nih.gov This conversion is catalyzed by enzymes known as racemases. nih.gov For example, aspartate racemase can interconvert L-aspartate and D-aspartate. nih.gov In bacteria, D-aspartate is an integral component of the peptidoglycan layer of the cell wall. nih.gov In mammals, the synthesis of D-aspartate is more localized and temporally regulated, with its presence being significant in specific tissues like the brain and endocrine glands during particular developmental stages. nih.gov
The strict stereoselectivity of the translational machinery means that D-aspartate is not incorporated into proteins during ribosomal synthesis. Its biological roles are therefore not structural in the same way as L-aspartate but are instead related to its function as a signaling molecule. nih.gov
Chiral Separation and Detection Methodologies for Aspartate Enantiomers in Biological Matrices
The accurate quantification of L- and D-aspartate in biological samples is essential for understanding their physiological and pathological roles. Due to their identical physical and chemical properties, separating enantiomers requires chiral recognition.
High-performance liquid chromatography (HPLC) is a widely used technique for the chiral separation of aspartate enantiomers. nih.govnih.govingentaconnect.com This can be achieved in several ways:
Chiral Stationary Phases (CSPs): HPLC columns containing a chiral selector that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com
Chiral Derivatizing Agents: The aspartate enantiomers are reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govnih.gov A common derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a chiral thiol. nih.gov
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. ingentaconnect.com
Following separation, sensitive detection methods are employed. Fluorescence detection is often used after derivatization with fluorescent tags. nih.gov Mass spectrometry (MS), particularly in tandem with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the simultaneous quantification of D- and L-aspartate in complex biological matrices like brain tissue. nih.gov Other methods, such as gas chromatography and capillary electrophoresis, have also been developed for the analysis of aspartate enantiomers. nih.govmdpi.com
| Methodology | Principle | Advantages | Reference |
| HPLC with Chiral Stationary Phase | Differential interaction of enantiomers with a chiral column. | Direct separation without derivatization. | sigmaaldrich.com |
| HPLC with Chiral Derivatization | Formation of diastereomers that can be separated on an achiral column. | High sensitivity with fluorescent derivatizing agents. | nih.govnih.gov |
| LC-MS/MS | Separation by HPLC followed by highly specific mass-based detection. | High sensitivity, specificity, and suitability for complex matrices. | nih.gov |
| Capillary Electrophoresis | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | High resolution and small sample volume requirement. | nih.govmdpi.com |
This table summarizes common methodologies for the chiral separation and detection of aspartate enantiomers.
Biomimetic and Materials Science Applications of Magnesium Aspartate Systems
Role in Biomineralization Processes and Crystallization Control
In many biological systems, the formation of crystalline minerals proceeds through amorphous precursor phases. The stability and transformation of these transient phases are meticulously regulated by organic and inorganic components. Magnesium and aspartate-rich proteins are key players in this regulation, particularly in the mineralization of calcium carbonate and calcium phosphate (B84403).
Magnesium ions are known to be effective stabilizers of both amorphous calcium carbonate (ACC) and amorphous calcium phosphate (ACP). nih.govpnas.org Pure ACC and ACP are highly unstable in aqueous environments and rapidly transform into their more stable crystalline counterparts, such as calcite and hydroxyapatite, respectively. nih.gov The presence of magnesium significantly extends the lifetime of these amorphous phases, effectively "switching off" crystallization. nih.govpnas.org
This stabilization effect is largely attributed to the high dehydration energy of the Mg²⁺ ion compared to the Ca²⁺ ion. nih.gov Magnesium ions, with their strong hydration shells, adsorb onto the surface of the amorphous nanoparticles and inhibit the nucleation and growth of crystalline phases. nih.gov By incorporating into the amorphous structure, magnesium introduces local atomic distortion, which further destabilizes potential crystalline arrangements and favors the disordered amorphous state. ucsb.edu
Research has quantified the stabilizing effect of magnesium on these amorphous precursors. For instance, in controlled in-vitro experiments, the introduction of magnesium can delay the crystallization of ACC and ACP by hours. nih.gov Aspartate, as a single agent, also exhibits a stabilizing, albeit weaker, effect on pure ACC. pnas.org
Table 1: Influence of Magnesium and Aspartate on the Crystallization Induction Time of Amorphous Calcium Carbonate (ACC)
| Condition | Additive(s) | Concentration(s) | Crystallization Induction Time |
|---|---|---|---|
| Control | None | - | Minutes |
| Magnesium | 5 mM Mg²⁺ | - | > 24 hours |
| Aspartate | 7.5 mM Aspartate | - | 50 minutes |
| Combined | 5 mM Mg²⁺ + 7.5 mM Aspartate | - | 17 hours |
Data sourced from in-vitro experiments studying the transformation of ACC to calcite. nih.govpnas.org
Table 2: Influence of Magnesium and Aspartate on the Crystallization Induction Time of Amorphous Calcium Phosphate (ACP)
| Condition | Additive(s) | Concentration(s) | Crystallization Induction Time (to Hydroxyapatite) |
|---|---|---|---|
| Control | None | - | 19 minutes |
| Magnesium | 5 mM Mg²⁺ | - | > 41 hours |
| Aspartate | 10 mM Aspartate | - | ~20 minutes |
| Combined | 5 mM Mg²⁺ + 10 mM Aspartate | - | ~14 hours |
Data sourced from in-vitro experiments studying the transformation of ACP to hydroxyapatite. nih.gov
While magnesium effectively "switches off" crystallization by stabilizing the amorphous phase, aspartate can act as a counter-ion, "switching on" the transformation to the crystalline phase in magnesium-stabilized systems. nih.govpnas.org This cooperative effect between magnesium and aspartate constitutes a "crystallization switch," a mechanism inspired by observations in crustacean shell molting, where amorphous calcium minerals are first stabilized and stored, then rapidly crystallized to form the new shell. nih.govpnas.org
The mechanism behind this switch is thought to be related to an "Asp-enhanced magnesium desolvation" model. nih.gov Although aspartate alone can inhibit the crystallization of pure amorphous calcium minerals, in the presence of magnesium-stabilized precursors, it reduces their stability. nih.govpnas.org It is proposed that the aspartate molecules interact with the hydrated magnesium ions on the surface of the amorphous particles, facilitating the removal of their tightly bound water molecules. nih.gov This desolvation process lowers the energy barrier for the incorporation of ions into a crystal lattice, thereby triggering the transformation from the amorphous to the crystalline phase. nih.gov
The rate of this aspartate-induced crystallization is also dose-dependent; higher concentrations of aspartate lead to shorter induction times for crystallization in magnesium-stabilized ACC and ACP systems. nih.gov This precise control over the phase transformation is a key lesson from biology that can be harnessed for materials fabrication. nih.govpnas.org
Development of Bio-Inspired Materials Based on Magnesium-Aspartate Interactions
The magnesium-aspartate crystallization switch is a prime example of a biological strategy that can be translated into advanced materials science. nih.govpnas.org This biomimetic approach offers a sophisticated method for controlling the fabrication of materials by manipulating the kinetics of phase transformations. nih.gov By adjusting the concentrations of magnesium and aspartate, it is possible to precisely tune the timing of crystallization, which can be critical in processes like the formation of biomimetic composites, coatings, and cements. nih.gov
This bio-inspired lesson from nature allows for the temporal and spatial control of mineralization. nih.gov For instance, a material precursor could be held in a stable, amorphous state by magnesium and then triggered to crystallize at a specific time and location by the introduction of aspartate. nih.gov This could have applications in self-healing materials, where a stored amorphous phase is induced to crystallize and repair damage, or in the creation of complex, hierarchically structured materials that mimic the architecture of bone or shells. nih.gov The ability to control the amorphous-to-crystalline transition is a powerful tool for creating functional materials with designed properties. nih.govpnas.org
Formation and Characterization of Chiral Coordination Polymers with Aspartate
The interaction between magnesium and aspartate can also lead to the formation of ordered, crystalline structures, including coordination polymers. When using a racemic mixture of aspartic acid (DL-aspartate), it is possible to form a coordination compound with magnesium that incorporates both the D- and L-enantiomers. tum.de
A well-characterized example is magnesium bis(hydrogen aspartate) tetrahydrate, Mg(L-AspH)(D-AspH)·4H₂O. tum.de This compound crystallizes from aqueous solutions containing racemic aspartic acid and a magnesium source. tum.de In its crystal structure, the magnesium ion is in an octahedral coordination environment. tum.de The equatorial positions are occupied by four water molecules, while the two axial positions are coordinated to the β-carboxylate oxygen atoms from two different aspartate molecules (one L-aspartate and one D-aspartate). tum.de
The individual complex units are centrosymmetric and are integrated into a three-dimensional network through an extensive system of hydrogen bonds involving the protonated amino groups (NH₃⁺) and the α-carboxylate groups (α-CO₂⁻) of the aspartate ligands. tum.de This network structure, built upon the coordination of the metal ion and linked by hydrogen bonds, is characteristic of a coordination polymer. The use of a racemic mixture of the chiral ligand (aspartate) leads to a crystal structure that contains both enantiomers, a key feature in the study of chiral materials. tum.de
Future Directions and Research Opportunities in Magnesium Dl Aspartate Science
Elucidation of Undefined Mg2+ Extrusion Pathways
Maintaining cellular magnesium homeostasis is a delicate balance between influx and efflux. While several Mg2+ influx transporters have been identified, the mechanisms for extruding magnesium from the cell are less understood. cd-bioparticles.netnih.gov Cytosolic Mg2+ is kept at concentrations far below its electrochemical equilibrium, necessitating active extrusion mechanisms to counteract passive influx. nih.gov
One of the primary known efflux systems is the Na+/Mg2+ antiporter, which exchanges intracellular Mg2+ for extracellular Na+. rsc.orgnih.gov This system is crucial for extruding Mg2+ when intracellular concentrations rise. rsc.org More recently, the CNNM4 protein has been identified as a key basolateral Mg2+ extrusion molecule in intestinal epithelia, mediating transcellular magnesium transport by exchanging intracellular Mg2+ with extracellular Na+. nih.gov Invertebrate models, such as C. elegans, have also implicated CNNM proteins in Mg2+ extrusion from intestinal cells.
Despite these discoveries, our understanding remains incomplete. nih.govnih.gov The precise molecular identities of all Na+/Mg2+ exchangers and other potential extrusion transporters in various cell types are yet to be fully characterized. Future research must focus on:
Identifying and cloning the genes that encode for the remaining putative Mg2+ extrusion proteins.
Characterizing the regulatory mechanisms of known extruders like CNNM4 and the Na+/Mg2+ antiporter under various physiological and pathological conditions.
Investigating how hormonal signals, such as β-adrenergic agonists which stimulate Mg2+ efflux, interact with these extrusion pathways at a molecular level. nih.govnih.gov
Characterization of Mg2+ Homeostasis within Subcellular Organelles
Magnesium is not uniformly distributed within the cell; its concentration and regulation vary significantly among subcellular organelles such as mitochondria and the endoplasmic reticulum (ER). nih.gov These compartments act as significant intracellular Mg2+ stores and play a vital role in buffering cytosolic Mg2+ levels. nih.govmdpi.com However, the dynamics of Mg2+ transport into and out of these organelles are still poorly defined. cd-bioparticles.netnih.gov
Mitochondria contain high concentrations of total Mg2+, with free Mg2+ levels in the matrix being comparable to the cytosol. nih.gov The mitochondrial transporter Mrs2 has been identified as a key player in Mg2+ uptake into the mitochondrial matrix. researchgate.netdesignsforhealth.com Recent studies have revealed a dynamic interplay between the ER and mitochondria, where lactate (B86563) can trigger a rapid release of Mg2+ from the ER, which is then taken up by the mitochondria via Mrs2. researchgate.netdesignsforhealth.commdpi.com This process links cellular metabolism directly to subcellular Mg2+ signaling.
Key areas for future investigation include:
Developing more selective Mg2+ indicators to accurately measure free Mg2+ concentrations within different organelles in real-time. nih.gov
Identifying the transporters responsible for Mg2+ efflux from mitochondria and both influx and efflux in the endoplasmic reticulum and other organelles like the Golgi apparatus. nih.gov
Discovery of Specific Activators and Inhibitors for Magnesium Transporters
The ability to pharmacologically manipulate magnesium transporters holds immense therapeutic potential. However, the discovery of specific activators and inhibitors remains in its early stages. A number of transporters responsible for cellular Mg2+ homeostasis have been identified, including TRPM6, TRPM7, SLC41A1, CNNM2, and MagT1 on the cell membrane. mdpi.com
Research has identified some modulators for these transport systems. For instance, the Na+/Mg2+ antiport, an efflux mechanism, can be inhibited by compounds like amiloride, quinidine, and imipramine. rsc.org Conversely, lactate has been identified as a key signaling molecule that activates Mg2+ release from the ER, indirectly activating mitochondrial uptake via Mrs2. researchgate.netdesignsforhealth.com In bacterial systems, the MgtA transporter's activity is highly dependent on anionic phospholipids, particularly cardiolipin, which acts as an activator. rsc.org For the TRPM7 channel, the kinase inhibitor TG100-115 has shown promise in preclinical studies for reducing inflammation. mdpi.com
The future of this field depends on:
High-throughput screening of small molecule libraries to identify novel and specific activators and inhibitors for each class of magnesium transporter.
Rational drug design based on the elucidated crystal structures of transporters like CorA and MgtE. researchgate.net
Investigating the therapeutic efficacy of these modulators in preclinical models of diseases linked to disturbed magnesium homeostasis, such as cardiovascular disease and metabolic syndrome. mdpi.com
| Transporter/System | Function | Known Modulators | Modulator Effect | Reference |
|---|---|---|---|---|
| Na+/Mg2+ Antiport | Efflux | Amiloride, Quinidine, Imipramine | Inhibitor | rsc.org |
| Mrs2 | Mitochondrial Influx | Lactate (indirect) | Activator | researchgate.netdesignsforhealth.com |
| MgtA (bacterial) | Influx | Cardiolipin | Activator | rsc.org |
| TRPM7 Kinase | Associated with Mg2+ transport | TG100-115 | Inhibitor | mdpi.com |
In-depth Molecular and Cellular Biology Investigations of Aspartate Stereoisomer Differences
Magnesium DL-aspartate is a racemic mixture, containing both L-aspartic acid and D-aspartic acid. mdpi.com In biological systems, these stereoisomers are not interchangeable and have distinct roles. L-aspartic acid is one of the 20 proteinogenic amino acids, serving as a fundamental building block for proteins and a key metabolite. D-aspartic acid, while less abundant, is not merely a biological curiosity. It acts as a signaling molecule in the nervous and endocrine systems and is synthesized endogenously from L-aspartate by the enzyme aspartate racemase.
While the general roles of each isomer are known, the specific cellular and molecular consequences of administering them together as Magnesium DL-aspartate are not well understood. It is crucial to investigate:
Whether the D- and L-isomers compete for the same cellular uptake transporters.
The differential downstream metabolic and signaling pathways activated by each isomer when delivered simultaneously.
How the ratio of D- to L-aspartate influences physiological outcomes, and whether this ratio changes post-administration due to enzymatic conversion.
The potential synergistic or antagonistic effects between the two isomers in various tissues, particularly in the neuroendocrine system where D-aspartate is a known signaling molecule.
Exploration of Magnesium DL-Aspartate in Advanced Material Design
The unique chemical properties of magnesium and aspartic acid make Magnesium DL-aspartate an interesting candidate for the development of advanced biomaterials. Magnesium-based materials, particularly alloys, are gaining significant attention for their potential use in biodegradable medical implants, such as orthopedic scaffolds and cardiovascular stents. nih.govnih.gov Their primary advantages are their biocompatibility and mechanical properties that mimic natural bone. nih.gov
The chelation of magnesium with an amino acid like aspartate offers further possibilities in material science. Such complexes can be used to create metal-organic frameworks (MOFs), which are materials with high porosity and tunable structures. Magnesium-based MOFs are being explored for applications in drug delivery, selective gas adsorption, and catalysis. The incorporation of an amino acid ligand can introduce specific functionalities, such as creating chiral environments for asymmetric catalysis or improving biocompatibility.
Future research in this area should focus on:
Synthesizing and characterizing novel MOFs using DL-aspartate as the organic linker to create porous, biodegradable materials for controlled drug release.
Developing surface coatings for existing magnesium alloy implants using Magnesium DL-aspartate to improve biocompatibility and control the degradation rate of the implant.
Investigating the potential of Magnesium DL-aspartate-based hydrogels for tissue engineering applications, leveraging the role of both magnesium and L-aspartate in cellular growth and function.
| Potential Application Area | Material Type | Key Features and Rationale | Reference |
|---|---|---|---|
| Orthopedic Implants | Biodegradable Scaffolds / Surface Coatings | Mg has bone-like mechanical properties; Aspartate may improve biocompatibility and control degradation rate. | nih.govnih.gov |
| Drug Delivery | Metal-Organic Frameworks (MOFs) | High porosity for drug loading; Biodegradable for controlled release. | cd-bioparticles.net |
| Heterogeneous Catalysis | Amino Acid-Functionalized MOFs | Creates specific active sites for chemical reactions. | nih.gov |
| Tissue Engineering | Hydrogels | Provides a scaffold for cell growth, supported by essential mineral (Mg) and amino acid (Aspartate). | nih.gov |
Integration of Omics Technologies for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of how Magnesium DL-aspartate affects cellular and organismal physiology, it is essential to integrate various "omics" technologies. These approaches—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, global snapshot of the molecular changes induced by magnesium and aspartate.
For instance, multi-omics analysis has been used to uncover the regulatory mechanisms of magnesium ions on the synthesis of secondary metabolites in plants. Applying a similar approach in mammalian systems could reveal the intricate networks influenced by magnesium status. This could involve:
Transcriptomics: Using RNA-sequencing to identify genes whose expression is altered in response to changes in magnesium or aspartate levels, revealing key regulatory pathways.
Proteomics: Quantifying changes in the proteome to understand how magnesium availability affects the expression and post-translational modification of enzymes, transporters, and structural proteins.
Metabolomics: Analyzing the global metabolite profile to map the downstream effects of magnesium, a critical cofactor for hundreds of enzymes, on cellular metabolism.
Integrating these datasets could elucidate the complex relationship between magnesium homeostasis and various disease states, potentially identifying novel biomarkers and therapeutic targets. This systems-level approach will be invaluable for moving beyond the study of single transporters or enzymes to a holistic understanding of the role of Magnesium DL-aspartate in health and disease.
Q & A
Basic Research Questions
Q. How can researchers determine the solubility of Magnesium DL-aspartate in aqueous systems, and what factors influence this property?
- Methodology : Use dynamic laser monitoring methods (e.g., laser-assisted techniques) to measure solubility across temperatures (278–348 K). The Apelblat equation or similar thermodynamic models can correlate experimental data, accounting for temperature-dependent variations .
- Key Considerations : Solubility is influenced by pH, ionic strength, and the presence of chiral isomers (D- vs. L-aspartate). Ensure consistency in hydration states (e.g., tetrahydrate vs. anhydrous forms) during analysis .
Q. What synthetic routes are available for producing high-purity Magnesium DL-aspartate, and how can purity be validated?
- Methodology : Synthesize via esterification of DL-aspartic acid with magnesium salts under acidic catalysis, followed by crystallization. Purify using distillation or recrystallization. Validate purity via HPLC, mass spectrometry, or elemental analysis .
- Quality Control : Assess endotoxin levels (<6 EU/g) for pharmaceutical-grade applications using limulus amebocyte lysate (LAL) assays .
Q. How does the chirality of aspartate (DL- vs. L-isomers) affect Magnesium DL-aspartate’s biochemical interactions?
- Methodology : Compare isomer-specific binding affinities to chiral targets (e.g., enzymes, receptors) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use enantiomerically resolved analogs as controls .
- Data Interpretation : DL-aspartate’s racemic mixture may exhibit distinct pharmacokinetics compared to single isomers, impacting bioavailability and metabolic pathways .
Advanced Research Questions
Q. What experimental models are suitable for investigating Magnesium DL-aspartate’s potential lifespan-extending effects?
- Methodology : Employ C. elegans or murine models to assess longevity, focusing on oxidative stress markers (e.g., ROS levels, SOD activity) and apoptosis (TUNEL assay). Use classifiers trained on compound-protein interaction datasets (e.g., STITCH) to predict mechanistic pathways .
- Contradictions : Note that low-confidence compound-protein interactions in datasets like GOTerms_1 may require validation via knockout studies or RNA sequencing .
Q. How does Magnesium DL-aspartate modulate erythrocyte acetylcholinesterase (AChE) activity, and what assays are optimal for quantifying this effect?
- Methodology : Measure AChE catalytic activity in erythrocytes using spectrophotometric assays (e.g., Ellman’s method). Administer Magnesium DL-aspartate in controlled doses and track time-dependent changes .
- Advanced Considerations : Correlate enzyme activity with intracellular magnesium levels via atomic absorption spectroscopy. Control for confounding factors (e.g., serum ChE activity) .
Q. What role does Magnesium DL-aspartate play in metal chelation, particularly in biological or geochemical contexts?
- Methodology : Use isothermal titration calorimetry (ITC) to study binding affinities with transition metals (e.g., Fe³⁺, Au³⁺). For geochemical applications, simulate ore-forming conditions (pH 6–8, 80°C) and quantify metal solubility via ICP-MS .
- Contradictions : While aspartate derivatives enhance gold solubility in amino acid solutions, their efficacy in biological systems (e.g., iron overload disorders) requires further validation .
Q. How can researchers resolve discrepancies in the reported bioactivity of Magnesium DL-aspartate across different study models?
- Methodology : Conduct systematic reviews (Cochrane guidelines) to aggregate data from in vitro, in vivo, and clinical studies. Use meta-regression to identify confounding variables (e.g., dosage forms, isomer ratios) .
- Data Integration : Cross-reference with high-confidence datasets (e.g., GOTerms_2) to prioritize reliable compound-protein interactions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
